molecular formula C16H18O6S2 B1267912 1,2-Bis(tosyloxy)ethane CAS No. 6315-52-2

1,2-Bis(tosyloxy)ethane

Cat. No. B1267912
CAS RN: 6315-52-2
M. Wt: 370.4 g/mol
InChI Key: LZIPBJBQQPZLOR-UHFFFAOYSA-N
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Description

1,2-Bis(tosyloxy)ethane, also known as Ethylene Glycol Bis(p-toluenesulfonate) or Ethylene Glycol Ditosylate, is an organic compound with the molecular formula C16H18O6S2 and a molecular weight of 370.43 . It is a solid substance at 20°C .


Synthesis Analysis

1,2-Bis(tosyloxy)ethane can be synthesized from p-toluenesulfonyl chloride by reacting with ethylene glycol . The reaction involves the formation of ethylene glycol monotosylate and ethylene glycol ditosylate .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(tosyloxy)ethane consists of an ethane backbone with two tosyloxy groups attached to the carbon atoms .


Physical And Chemical Properties Analysis

1,2-Bis(tosyloxy)ethane is a solid at 20°C . It has a melting point of 126.0 to 129.0°C . The compound is slightly soluble in water .

Scientific Research Applications

Structural Investigation and Conformational Analysis

1,2-Bis(tosyloxy)ethane derivatives demonstrate a range of conformations in crystalline states, owing to the flexibility of the ethane spacer group. This aspect was explored through single crystal X-ray data and computational chemistry, revealing structural trends within this molecule family (Paraskevopoulos et al., 2007).

Coordination Chemistry and Complex Formation

Studies have focused on the preparation of 1,2-Bis(m-aminophenoxy)ethane and its use in synthesizing diamine complexes with various metals like Co(II), Cu(II), and Ni(II). These complexes were characterized through methods including IR, UV-Vis, and NMR spectroscopy, which is essential for understanding their potential applications in coordination chemistry (Temel et al., 2007).

Crystallography and Molecular Interaction

The crystal structure of 1,2-bis(2-amino­phen­oxy)ethane reveals interesting intermolecular interactions, including hydrogen-bonding. This finding contributes to the broader understanding of molecular interactions in crystallography (Rademeyer et al., 2005).

Molecular Design for Selective Extraction

Research into the design of acyclic polyether dicarboxylic acids, including derivatives of 1,2-Bis(tosyloxy)ethane, has shown potential for selective metal ion extraction, particularly for lead(II). This application is significant in environmental chemistry and metal recovery processes (Hayashita et al., 1999).

Chemical Synthesis and Optimization

Another application includes the preparation of 1,2-Bis-(o-aminophenoxy)ethane via catalytic hydrogenation, exploring factors affecting the reaction and optimizing conditions for higher purity and yield. This research contributes to the field of chemical synthesis and process optimization (Hong-bo, 2011).

Interaction with Aldehydes

The interaction between aldehydes and 1,2-Bis derivatives has been studied, focusing on the characterization of aldehydes. This research is crucial in organic chemistry, particularly in understanding the reactivity and applications of aldehyde compounds (Tu, 1961).

Safety And Hazards

1,2-Bis(tosyloxy)ethane is known to cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves, eye protection, and face protection when handling the compound .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O6S2/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIPBJBQQPZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35164-96-6
Record name Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-[[(4-methylphenyl)sulfonyl]oxy]-
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URL https://commonchemistry.cas.org/detail?cas_rn=35164-96-6
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DSSTOX Substance ID

DTXSID70979133
Record name Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate)
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Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,2-Ethanediol, bis(4-methylbenzenesulfonate)
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Product Name

1,2-Bis(tosyloxy)ethane

CAS RN

6315-52-2
Record name Ethylene glycol ditosylate
Source CAS Common Chemistry
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Record name Ethylene glycol ditosylate
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Record name Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate)
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Record name 1,2-Ethanediol, 1,2-bis(4-methylbenzenesulfonate)
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Record name ETHYLENE GLYCOL DITOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
L Rebrovic, GF Koser - The Journal of Organic Chemistry, 1984 - ACS Publications
The treatment of various alkenes with [hydroxy (tosyloxy) iodo] benzene (1) in CH2C12 gives moderate yields of the corresponding oic-bis (tosyloxy) alkanes (2). When cis-and írans-2-…
Number of citations: 127 pubs.acs.org
W Mingwei, Y Duanzhi, W Yongxian - 2005 - osti.gov
Objectives: {sup 18}F-labeled amino acid O-(2-[{sup 18}F]Fluoroethyl)-L-tyrosine ([{sup 18}F]FET), a very promising tumour tracer, was synthesized by a different chemical route and …
Number of citations: 0 www.osti.gov
MW Wang, DZ Yin, MQ Zheng, DF Cheng, GC Li… - 2005 - osti.gov
Objectives: {sup 18}F-labeled amino acid O-(2- [{sup 18}F]Fluoroethyl)-L-tyrosine ([{sup 18}F]FET) is recently developed for tumor metabolic imaging. It has been reported as a very …
Number of citations: 2 www.osti.gov
M Asti, D Farioli, M Iori, C Guidotti, A Versari… - Nuclear medicine and …, 2010 - Elsevier
[ 18 F]-labelled choline analogues, such as 2-[ 18 F]fluoroethylcholine ( 18 FECH), have suggested to be a new class of choline derivatives highly useful for the imaging of prostate and …
Number of citations: 15 www.sciencedirect.com
T Hara, N Kosaka, H Kishi - Journal of Nuclear Medicine, 2002 - Soc Nuclear Med
The effectiveness of 11 C-choline PET in detecting various cancers, including prostate cancer, is well established. This study was aimed at developing an 18 F-substituted choline …
Number of citations: 318 jnm.snmjournals.org
M Wang, D Yin, Y Wang, J Li, L Zhan, W Zhou - Nuclear Techniques, 2005 - inis.iaea.org
[en] Radiolabelled amino acids have been the interesting field of radiopharmaceuticals for several years, of which O-(2-[18 F] fluoroethyl)-L-tyrosine is very promising as PET imaging …
Number of citations: 1 inis.iaea.org
C Akerson - ircommons.uwf.edu
Macrocylic polyamines serve as ligands to coordinate with metal ions and are commonly used to mimic the active sites of enzymes. Our goal was to synthesize the intermediate of one …
Number of citations: 2 ircommons.uwf.edu
W Mingwei, Z Yingjian, Z Yongping, Y Huiyu - Nuclear Techniques, 2008 - osti.gov
{sup 18}F-Fluoroethylcholine ({sup 18}F-FeCH), a {sup 18}F-labeled choline derivatives, is a very sensitive molecular imaging agent for diagnosis of prostate cancer and other types of …
Number of citations: 0 www.osti.gov
W Mingwei, Y Duanzhi, C Dengfeng, L Gucai… - … of radioanalytical and …, 2006 - inis.iaea.org
[en] 18 F-labeled amino acid O-(2-[18 F] fluoroethyl)-L-tyrosine ([18 F] FET) has been used as an in vivo positron emission tomography (PET) tracer for tumor metabolitic imaging. Here, …
Number of citations: 9 inis.iaea.org
HT Kuo, Z Zhang, S Jenni, J Lau, C Zhang, F Benard… - 2016 - Soc Nuclear Med
1169 Objectives The bradykinin B1 receptor (B1R), a G-protein coupled receptor, is overexpressed in several pathophysiological conditions including inflammation and cancer. B1R …
Number of citations: 0 jnm.snmjournals.org

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